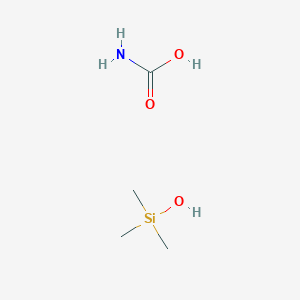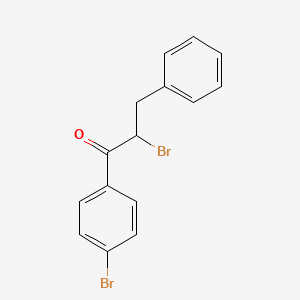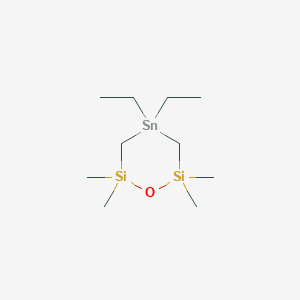
Carbamic acid--trimethylsilanol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–trimethylsilanol (1/1) typically involves the reaction of carbamic acid with trimethylsilanol. One common method is to react ammonia (NH₃) with carbon dioxide (CO₂) to form carbamic acid, which is then reacted with trimethylsilanol under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the carbamic acid .
Industrial Production Methods
Industrial production of carbamic acid–trimethylsilanol (1/1) may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Specific details on industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Carbamic acid–trimethylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving carbamic acid–trimethylsilanol (1/1) include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving carbamic acid–trimethylsilanol (1/1) depend on the specific reaction and conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or other derivatives .
科学研究应用
Carbamic acid–trimethylsilanol (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of carbamic acid–trimethylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
Carbamic Acid: A simpler form of the compound with the formula H₂NCOOH.
Trimethylsilanol: An organosilicon compound with the formula (CH₃)₃SiOH.
Carbamates: A class of compounds derived from carbamic acid, with the general formula R₂NC(O)OR.
Uniqueness
Carbamic acid–trimethylsilanol (1/1) is unique due to its combination of carbamic acid and trimethylsilanol properties.
属性
CAS 编号 |
58078-34-5 |
|---|---|
分子式 |
C4H13NO3Si |
分子量 |
151.24 g/mol |
IUPAC 名称 |
carbamic acid;hydroxy(trimethyl)silane |
InChI |
InChI=1S/C3H10OSi.CH3NO2/c1-5(2,3)4;2-1(3)4/h4H,1-3H3;2H2,(H,3,4) |
InChI 键 |
OAKRBUFGGPEPNX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O.C(=O)(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)





![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

